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Compound of Interest

Compound Name: 6,8-dibromoquinazolin-4(3H)-one

Cat. No.: B102629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad

spectrum of biological activities. The strategic incorporation of bromine atoms into this

heterocyclic system has emerged as a powerful approach to modulate and enhance its

therapeutic potential. This in-depth technical guide provides a comprehensive review of the

literature on brominated quinazolinone compounds, focusing on their synthesis, biological

evaluation, and mechanisms of action.

Quantitative Biological Activity Data
The introduction of bromine moieties to the quinazolinone core has been shown to significantly

influence its interaction with biological targets. The following tables summarize the quantitative

data from various studies, offering a comparative overview of the anticancer, antimicrobial, and

antiviral efficacy of these compounds.

Anticancer Activity
Brominated quinazolinones have demonstrated potent cytotoxic effects against a range of

human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a

compound's potency, is a key metric in these evaluations.
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Compound
ID/Series

Substitution
Pattern

Cancer Cell
Line

IC₅₀ (µM) Reference

Series 1

6-bromo-2-

mercapto-3-

phenylquinazolin

-4(3H)-one

derivatives

8a
Aliphatic linker at

SH group
MCF-7 (Breast) 15.85 ± 3.32 [1]

SW480 (Colon) 17.85 ± 0.92 [1]

MRC-5 (Normal) 84.20 ± 1.72 [1]

8e

Electron-

donating group

on phenyl ring

(para-methyl)

MCF-7 (Breast) 35.14 ± 6.87 [1]

SW480 (Colon) 63.15 ± 1.63 [1]

8d

Electron-

donating group

on phenyl ring

(meta-methyl)

MCF-7 (Breast) 41.25 ± 2.54 [1]

Series 2

2-

aryldibromoquina

zolinone

derivatives

1f Not specified MCF-7 (Breast) 101.37 ± 12.20 [2]

A549 (Lung) 124.5 ± 20.51 [2]

SKOV3

(Ovarian)
125 ± 7.07 [2]

1g Not specified MCF-7 (Breast) 101.37 ± 12.20 [2]

A549 (Lung) 124.5 ± 20.51 [2]
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SKOV3

(Ovarian)
125 ± 7.07 [2]

Cinnamic acid-

substituted

anilinoquinazolin

es

31

3-bromo

substitution on

aniline ring

A431 0.33 [3]

32

3-chloro

substitution on

aniline ring

A431 0.49 [3]

Highly

Brominated

Quinolines

11

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

C6 (Rat

glioblastoma)
5.45 µg/mL [4]

HeLa (Human

cervical cancer)
9.6 µg/mL [4]

HT29 (Human

adenocarcinoma)
7.2 µg/mL [4]

Antimicrobial and Antifungal Activity
The antimicrobial potential of brominated quinazolinones has been evaluated against a variety

of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard

measure of efficacy.
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Compound ID
Target
Microorganism

MIC (µg/mL) Reference

107 E. coli 1.56 [5]

S. typhimurium 0.39 [5]

L. monocytogenes 1.56 [5]

S. aureus 1.56 [5]

P. aeruginosa 0.78 [5]

B. cereus 0.39 [5]

108 C. albicans 1.56 [5]

A. flavus 0.78 [5]

Antiviral Activity
Recent studies have highlighted the promising antiviral activity of brominated quinazolinones,

particularly against Zika (ZIKV) and Dengue (DENV) viruses.

Compound ID Virus Cell Line EC₅₀ (nM) Reference

22 ZIKV Vero 900 [6]

27 ZIKV Vero 180 [6]

47 ZIKV Vero 210 [6]

27 DENV Huh-7 86 [6]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

This section outlines the key experimental protocols for the synthesis and biological evaluation

of brominated quinazolinone compounds.

Synthesis of Brominated Quinazolinones
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A common route for the synthesis of brominated quinazolinones involves the bromination of a

suitable quinazolinone precursor.

Example: Synthesis of 2-Aryldibromoquinazolinone Derivatives[2]

Bromination of Anthranilamide: Anthranilamide is treated with N-bromosuccinimide (NBS) to

yield a dibrominated intermediate.

Ring Closure: The resulting dibrominated anthranilamide is then reacted with various

aromatic aldehydes in a cyclization reaction to form the final 2-aryldibromoquinazolinone

derivatives. The choice of aldehyde allows for the introduction of different substituents on the

aryl ring at the 2-position.

Selective Bromination using N-Bromosuccinimide (NBS)[7]

N-Bromosuccinimide (NBS) is a versatile reagent for selective bromination. Depending on the

reaction conditions and the structure of the starting quinazolinone, bromination can occur at the

aromatic ring, the N1=C2 double bond of the pyrimidine ring, or the methylene groups at the α-

position (C-4). For instance, allylic bromination of 8-nitromackinazolinone with NBS in the

presence of benzoyl peroxide (BZP) in anhydrous tetrachloromethane leads to the formation of

(R, S)-4-bromo-8-nitromackinazolinones.[7]

Biological Assays
Anticancer Activity: MTT Assay[2]

The cytotoxic effects of the synthesized compounds are commonly assessed using the

colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, SKOV3) are seeded in 96-well plates

and incubated to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for

the formation of formazan crystals by viable cells.
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Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable

solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a

microplate reader.

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Activity: Paper Disc Diffusion Technique[8]

This method is widely used for screening the antimicrobial activity of new compounds.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial

suspension.

Application of Discs: Sterile paper discs impregnated with a known concentration of the test

compound are placed on the agar surface.

Incubation: The plates are incubated under appropriate conditions for microbial growth.

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is

measured. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which brominated quinazolinones exert their

biological effects is crucial for rational drug design. Several studies have begun to elucidate the

signaling pathways targeted by these compounds.

Dual PI3K/HDAC Inhibition

Certain quinazolinone-based hydroxamic acids have been designed as dual inhibitors of

Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two key enzymes involved

in cancer cell proliferation and survival.
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Caption: Dual inhibition of PI3K and HDAC pathways by brominated quinazolinones.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and

amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an

attractive target for anticancer drugs. Some quinazolinone derivatives have been identified as

DHFR inhibitors.
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Caption: Inhibition of DHFR by brominated quinazolinone derivatives.

General Experimental Workflow

The discovery and development of novel brominated quinazolinone compounds typically follow

a structured workflow, from initial synthesis to biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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